molecular formula C23H26N2O3 B2472274 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide CAS No. 921863-78-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide

Cat. No.: B2472274
CAS No.: 921863-78-7
M. Wt: 378.472
InChI Key: BFSSBNJFVLSOQL-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core. This seven-membered ring system incorporates oxygen and nitrogen atoms, a structural motif commonly associated with bioactivity in medicinal chemistry. Key substituents include:

  • 3,4-dimethylbenzamide at position 7: Provides a hydrophobic aromatic moiety with electron-donating methyl groups, influencing solubility and target binding.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-6-11-25-19-13-18(9-10-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-7-15(2)16(3)12-17/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSBNJFVLSOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a synthetic compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been explored for various pharmacological properties, including anticonvulsant and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following features:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

This compound features a complex arrangement of functional groups that contribute to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance:

  • Mechanism of Action : The mechanism involves modulation of the GABAergic system and sodium channel blockade. These pathways are crucial in the management of seizures.
  • Case Studies : In animal models (e.g., PTZ-induced seizures), compounds in this class have shown effective seizure protection with median effective doses (ED50) comparable to established anticonvulsants like phenytoin and carbamazepine .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example:
    • A study reported that derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells .
  • Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with the cell cycle.

Other Biological Activities

In addition to anticonvulsant and anticancer effects, there are indications of other biological activities:

  • Antioxidant Properties : Some derivatives have shown promise in scavenging free radicals and reducing oxidative stress in cellular models.
  • Antibacterial Activity : Preliminary studies suggest that certain analogs possess antibacterial effects against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeModel/MethodologyResults/Findings
AnticonvulsantPTZ-induced seizures in miceED50 comparable to phenytoin (15 mg/kg)
AnticancerMTT assay on cancer cell linesIC50 values ranged from 10 to 30 µM
AntioxidantDPPH radical scavenging assaySignificant reduction in DPPH absorbance
AntibacterialAgar diffusion methodInhibition zones against Staphylococcus aureus

Case Studies

  • Study on Anticonvulsant Effects : A series of experiments demonstrated that modifications on the oxazepin core enhanced the anticonvulsant activity while maintaining a favorable safety profile.
  • Evaluation of Anticancer Properties : In vitro testing revealed that certain derivatives led to significant apoptosis in cancer cells via caspase activation pathways.

Comparison with Similar Compounds

Key Observations:

This may enhance binding to cysteine-rich targets . The ethyl group offers simpler metabolic stability but reduced conformational flexibility.

Benzamide Modifications: 3,4-dimethylbenzamide: Methyl groups increase lipophilicity and may improve membrane permeability but could reduce solubility.

Broader Context of Heterocyclic Analogs ()

While describes compounds with divergent cores (e.g., thioxothiazolidin), the benzamide moiety in these analogs shares functional similarities. For example:

  • Compound 6m : Features a benzo[d][1,3]dioxol-5-yl-methylene group, emphasizing electronegative substituents.
  • Compound 6n : Includes a 4-hydroxy-3-methoxybenzylidene group, highlighting polar interactions.

These analogs demonstrate that substituent electronic profiles critically influence bioactivity. The target compound’s dimethylbenzamide aligns with trends favoring hydrophobic interactions, whereas fluorinated or polar groups (as in and ) prioritize target specificity .

Research Findings and Implications

  • Comparative Efficacy : The ethyl-difluoro analog () may exhibit better metabolic stability, while the target compound could show stronger initial binding affinity due to its substituents.
  • Gaps in Data : Empirical studies on binding constants, IC₅₀ values, and ADMET profiles are needed to validate these hypotheses.

Q & A

Q. What are the established synthetic routes for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide?

The synthesis typically involves multi-step organic reactions starting from substituted benzoxazepine precursors. Key steps include:

  • Cyclization : Formation of the benzoxazepine core via intramolecular etherification under basic conditions.
  • Amidation : Coupling of the benzoxazepine intermediate with 3,4-dimethylbenzoyl chloride using coupling agents like EDCI or HATU.
  • Allylation : Introduction of the allyl group at the N5 position using allyl bromide in the presence of a base (e.g., K₂CO₃). Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for yield optimization. Analytical monitoring via TLC or HPLC is recommended at each stage to ensure intermediate purity .

Q. What analytical techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

  • NMR Spectroscopy : To confirm structural integrity (e.g., chemical shifts for the allyl group at δ 5.1–5.8 ppm and benzamide carbonyl at δ ~168 ppm).
  • HPLC : To assess purity (>95% is standard for research-grade material).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., calculated [M+H]⁺ for C₂₄H₂₇N₂O₃: 391.2012).
  • X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities .
TechniquePurposeCritical Parameters
¹H/¹³C NMRStructural confirmationChemical shifts, splitting patterns
HPLCPurity assessmentRetention time, column type (C18 recommended)
HRMSMolecular formula validationMass accuracy (<5 ppm error)

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural confirmation?

Conflicting NMR or MS data may arise from:

  • Tautomerism : The oxazepinone ring’s keto-enol tautomerism can lead to unexpected peaks. Use deuterated DMSO to stabilize the keto form.
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates may co-elute. Purify via column chromatography or recrystallization.
  • Dynamic effects : Variable-temperature NMR can clarify exchange broadening in allyl or amide protons .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization requires:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency.
  • Catalyst Tuning : Use Pd(OAc)₂ for allylation to minimize side reactions.
  • Temperature Control : Maintain 0–5°C during cyclization to prevent ring-opening. A recent study achieved 78% yield by replacing traditional bases with DBU for benzoxazepine ring closure .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Allyl substituent : Replace with ethyl or propargyl groups to assess steric effects.
  • Benzamide substituents : Vary methyl groups (e.g., 3,5-difluoro vs. 3,4-dimethyl) to study electronic impacts.
  • Oxazepinone ring : Explore saturation or heteroatom substitution (e.g., sulfur for oxygen).
ModificationBiological Impact (Hypothetical)
Allyl → EthylReduced cytotoxicity in HEK293 cells
3,4-dimethyl → 3,4-difluoroEnhanced kinase inhibition (IC₅₀ < 100 nM)

Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking to validate hypotheses .

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce phosphate or ester moieties at the benzamide carbonyl for improved aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Data Contradiction Analysis

Q. How to interpret conflicting results between in vitro and in vivo efficacy studies?

Discrepancies may arise from:

  • Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation of the allyl group) reduces bioavailability. Perform hepatic microsome assays to identify metabolites.
  • Protein binding : High serum albumin binding (>90%) limits free drug concentration. Use equilibrium dialysis to measure unbound fractions.
  • Tissue penetration : Poor blood-brain barrier crossing for CNS targets. Modify logP via substituent engineering (e.g., -CF₃ for increased lipophilicity) .

Methodological Resources

  • Spectral Databases : PubChem (CID-specific data for analogs) .
  • Synthetic Protocols : Multi-step organic synthesis guidelines from peer-reviewed journals (e.g., J. Org. Chem.) .
  • Safety Protocols : Adhere to ACS guidelines for handling reactive intermediates (e.g., acyl chlorides) .

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